molecular formula C18H22N2O4 B2444091 3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-70-3

3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2444091
CAS RN: 2034383-70-3
M. Wt: 330.384
InChI Key: YYBZOUZIKMDOLA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

Catalytic Applications and Synthesis of Derivatives

Research into compounds structurally related to 3-(1-(3-(3,4-Dimethylphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione often explores their synthesis and potential as catalysts in organic reactions. For instance, the catalytic oxidation of benzyl alcohols using Cu(II) complexes of 1,3-oxazolidine-based ligands demonstrates the role of oxazolidine derivatives in facilitating oxidation reactions, potentially offering pathways to synthesize aldehydes and acids from alcohols with high selectivity under optimized conditions (Bikas et al., 2018).

Polymer Science

Oxazolidine and pyrrolidine derivatives are also significant in the field of polymer science, where they are utilized in the synthesis of novel polymeric materials. The polymerization of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates to form novel aliphatic-aromatic polyureas underlines the utility of these compounds in developing materials with potential applications ranging from coatings to advanced composite materials (Mallakpour & Rafiee, 2003).

Pharmaceutical Research

While explicitly excluding drug use, dosage, and side effects, the structural motifs present in this compound suggest potential exploration in pharmaceutical research. Oxazolidine derivatives, for instance, have been synthesized for various bioactive compounds, indicating the relevance of such structures in designing drugs with specific biological activities. The synthesis of oxazolidine-2,4-diones via a tandem phosphorus-mediated carboxylative condensation-cyclization reaction utilizing atmospheric carbon dioxide exemplifies innovative approaches to creating bioactive molecules with potential pharmaceutical applications (Zhang et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

properties

IUPAC Name

3-[1-[3-(3,4-dimethylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-3-4-14(9-13(12)2)5-6-16(21)19-8-7-15(10-19)20-17(22)11-24-18(20)23/h3-4,9,15H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBZOUZIKMDOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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